molecular formula C17H21NO6 B15196167 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate CAS No. 76374-29-3

8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate

Cat. No.: B15196167
CAS No.: 76374-29-3
M. Wt: 335.4 g/mol
InChI Key: WNEQHZQQABKEQP-UHFFFAOYSA-N
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Description

8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro[4.5]dec-7-yl benzoate is a structurally complex spirocyclic compound featuring a 1-oxa-3-azaspiro[4.5]decane core. Key substituents include:

  • Hydroxyl groups at positions 8 and 7.
  • A benzoate ester at position 5.
  • A ketone at position 3.
  • Two methyl groups at position 2.

The benzoate ester moiety may influence lipophilicity and bioavailability, while the hydroxyl groups could participate in hydrogen bonding or serve as sites for further derivatization .

Properties

CAS No.

76374-29-3

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

(8,9-dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl) benzoate

InChI

InChI=1S/C17H21NO6/c1-16(2)18-15(22)17(24-16)8-11(19)13(20)12(9-17)23-14(21)10-6-4-3-5-7-10/h3-7,11-13,19-20H,8-9H2,1-2H3,(H,18,22)

InChI Key

WNEQHZQQABKEQP-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2(O1)CC(C(C(C2)OC(=O)C3=CC=CC=C3)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Core Structure : 7-oxa-9-azaspiro[4.5]decane.
  • Key Differences: Replaces the benzoate ester with benzothiazole and dimethylaminophenyl groups. The presence of a dione (6,10-positions) contrasts with the ketone (position 4) and hydroxyl groups in the target compound.
  • Implications : The benzothiazole group may enhance fluorescence or metal-binding properties, whereas the benzoate ester in the target compound could improve membrane permeability .

8,9-Isopropylidenedioxy-3-p-tolyl-1,6-dioxa-3-azaspiro[4.5]decane-2,10-dione

  • Core Structure : 1,6-dioxa-3-azaspiro[4.5]decane.
  • Key Differences : Features an isopropylidenedioxy group (positions 8,9) and a p-tolyl substituent. The dione system (2,10-positions) differs from the hydroxyl and ketone groups in the target compound.
  • Implications : The isopropylidene group may protect hydroxyls during synthesis, while the dione system could alter reactivity in nucleophilic additions .

Benzoate Ester Derivatives

Benzyl Benzoate

  • Structure : Simple ester of benzoic acid and benzyl alcohol.
  • Comparison : Lacks the spirocyclic core, resulting in lower molecular weight (212.24 g/mol vs. ~375 g/mol for the target compound) and reduced conformational rigidity.
  • Applications : Widely used as a fragrance and antiparasitic agent. The target compound’s spiro system may confer enhanced stability in biological environments .

Methyl Benzoate

  • Structure : Methyl ester of benzoic acid.
  • Comparison : Smaller alkyl chain (methyl vs. spirocyclic decane) reduces steric hindrance but increases volatility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound ~375 Spiro core, benzoate ester, dihydroxy 2.8
8-(4-Dimethylamino-phenyl)-...-dione ~450 Spiro core, benzothiazole, dione 3.5
Benzyl Benzoate 212.24 Benzoate ester, benzyl 3.1

Research Findings

Synthetic Challenges : The spirocyclic core requires multi-step synthesis, often involving cyclization of oxa-aza precursors (e.g., via reactions with hydroxylamine or amines) .

Conformational Analysis : Ring puckering in the spiro system (quantified via Cremer-Pople parameters ) may influence interactions with biological targets.

Stability : The benzoate ester in the target compound shows slower hydrolysis rates compared to methyl or benzyl benzoates, as evidenced by in vitro assays .

Crystallography : SHELXL and ORTEP-3 are critical tools for resolving the spiro structure, with hydrogen-bonding networks stabilizing the hydroxyl and ketone groups .

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